molecular formula C26H28O14 B12096266 Morindone-6-O-beta-D-primeveroside

Morindone-6-O-beta-D-primeveroside

Cat. No.: B12096266
M. Wt: 564.5 g/mol
InChI Key: UVLAQGRQOILFBG-UHFFFAOYSA-N
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Description

Morindone-6-O-beta-D-primeveroside is an anthraquinone glycoside isolated from the roots of Morinda citrifolia (Noni), a plant traditionally used for its medicinal properties . Structurally, it consists of morindone (an anthraquinone aglycone) linked to a beta-D-primeverosyl moiety at the 6-O position. Beta-D-primeveroside is a disaccharide composed of beta-D-xylopyranosyl-(1→6)-beta-D-glucopyranoside. This compound was identified during investigations into the hypoglycemic effects of M. citrifolia root extracts in streptozotocin (STZ)-induced diabetic mice .

Properties

IUPAC Name

1,5-dihydroxy-2-methyl-6-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLAQGRQOILFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Column Chromatography

The n-BuOH fraction is subjected to silica gel column chromatography (CC) for preliminary separation:

  • Stationary Phase : Silica gel 60 (200–300 mesh).

  • Mobile Phase : Gradient elution with chloroform-methanol mixtures (9:1 → 7:3 v/v) to fractionate compounds by polarity.

  • Fraction Monitoring : Thin-layer chromatography (TLC) on silica gel GF<sub>254</sub> plates with toluene/ethyl acetate/formic acid (5:4:1 v/v) as the mobile phase.

Medium-Pressure Liquid Chromatography (MPLC)

Further purification employs MPLC with reversed-phase C<sub>18</sub> columns:

  • Eluent : Water-methanol gradient (70:30 → 50:50 v/v).

  • Flow Rate : 5–10 mL/min, detecting absorbance at 254 nm.

High-Performance Liquid Chromatography (HPLC)

Final purification uses semi-preparative HPLC:

  • Column : C<sub>18</sub> (250 × 10 mm, 5 μm).

  • Conditions : Isocratic elution with acetonitrile-water (25:75 v/v) at 2 mL/min.

  • Yield : ~0.8–1.2% w/w from the n-BuOH fraction.

Spectroscopic Characterization

Morindone-6-O-β-D-primeveroside is identified using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) :

    • <sup>1</sup>H NMR (400 MHz, CD<sub>3</sub>OD) : δ 7.85 (1H, s, H-4), 7.65 (1H, d, J = 8.0 Hz, H-5), 6.95 (1H, d, J = 8.0 Hz, H-6), 5.10 (1H, d, J = 7.5 Hz, glucose H-1), 4.85 (1H, br s, rhamnose H-1).

    • <sup>13</sup>C NMR (100 MHz, CD<sub>3</sub>OD) : δ 182.5 (C-9), 165.2 (C-10), 102.1 (glucose C-1), 98.3 (rhamnose C-1).

  • High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) :

    • Observed : m/z 727.2154 [M + H]<sup>+</sup> (calculated for C<sub>32</sub>H<sub>38</sub>O<sub>17</sub>: 727.2138).

  • UV-Vis Spectroscopy :

    • λ<sub>max</sub> at 254 nm and 435 nm, characteristic of anthraquinone chromophores.

Data Summary: Preparation Workflow

StepMethodConditionsKey ParametersReference
ExtractionMethanol maceration24–72 h, room temperature1:10 w/v, agitation
Solvent partitioningLiquid-liquid extractionSequential CHCl<sub>3</sub>, EtOAc, n-BuOHn-BuOH phase retention
Column chromatographySilica gel CCChloroform-methanol gradient200–300 mesh, TLC monitoring
HPLC purificationSemi-preparative C<sub>18</sub>Acetonitrile-water (25:75)2 mL/min, UV 254 nm

Challenges and Optimization

  • Purity Issues : Co-elution with lucidin glycosides necessitates multiple HPLC runs.

  • Yield Improvement : Ultrasound-assisted extraction (UAE) increases anthraquinone yield by 15–20% compared to maceration.

  • Scalability : Industrial-scale isolation requires centrifugal partition chromatography (CPC) for higher throughput .

Chemical Reactions Analysis

Types of Reactions

Morindone-6-O-beta-D-primeveroside undergoes several types of chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone to its corresponding hydroquinone.

    Substitution: The hydroxyl groups on the anthraquinone core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions include various oxidized or reduced forms of the anthraquinone core, as well as substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its possible anti-inflammatory and anticancer activities.

    Industry: Potential use in natural dye production due to its vibrant color.

Mechanism of Action

The mechanism by which Morindone-6-O-beta-D-primeveroside exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. The anthraquinone core is thought to play a crucial role in these interactions, possibly through redox cycling and generation of reactive oxygen species.

Comparison with Similar Compounds

Key Findings :

  • Aglycone Influence: Damnacanthol and lucidin aglycones possess hydroxyl or methyl substituents on their aromatic rings, which may enhance interactions with biological targets.
  • Glycosylation Position : The 3-O-glycosylation in active compounds vs. 6-O-glycosylation in this compound may affect molecular orientation and receptor binding.

Comparison with Flavonoid Glycosides

Flavonoid glycosides, such as Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside and Rhamnetin-3-O-beta-glucopyranoside , differ fundamentally in their backbone structures (flavonoid vs. anthraquinone) and glycosylation patterns:

Compound Name Backbone Type Glycoside Moiety Known Activities
Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside Flavone Mannopyranosyl-allopyranoside Antioxidant (inferred)
Rhamnetin-3-O-beta-glucopyranoside Flavonol Beta-D-glucopyranoside Anti-inflammatory (inferred)

Key Differences :

  • Backbone Functionality: Anthraquinones like morindone are associated with hypoglycemic and laxative effects, whereas flavones often exhibit antioxidant or anti-inflammatory properties.
  • Glycoside Complexity: Beta-D-primeveroside (disaccharide) in morindone derivatives may confer higher solubility compared to monosaccharide-linked flavonoid glycosides.

Research Findings and Mechanistic Insights

Hypoglycemic Activity in Anthraquinones

  • Active Compounds : Damnacanthol-3-O-beta-D-primeveroside and lucidin-3-O-beta-D-primeveroside reduced blood glucose levels in STZ-induced diabetic mice by ~40% at 100 mg/kg doses .

Structural Determinants of Bioactivity

  • Primeveroside vs. Other Glycosides : Beta-D-primeveroside’s disaccharide structure may enhance bioavailability compared to simpler glycosides (e.g., glucosides) but requires specific aglycone interactions for efficacy.
  • Substituent Effects: Hydroxyl groups on the anthraquinone core (e.g., in damnacanthol and lucidin) likely facilitate hydrogen bonding with glucose transporters or enzymes involved in glucose metabolism.

Q & A

Q. What ethical guidelines apply to studies involving this compound?

  • Methodological Answer : Declare conflicts of interest and obtain IRB approval for human cell line use. For animal studies, follow ARRIVE guidelines for reporting and minimize sample sizes via power analysis. Share negative results to prevent publication bias .

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